molecular formula C11H15NO B14817456 3-Cyclopropoxy-N,5-dimethylaniline

3-Cyclopropoxy-N,5-dimethylaniline

Cat. No.: B14817456
M. Wt: 177.24 g/mol
InChI Key: MPCKWRBZDZOOFC-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-N,5-dimethylaniline is an aromatic amine derivative featuring a cyclopropoxy substituent at the 3-position and methyl groups at the N and 5-positions of the aniline ring. The cyclopropoxy group introduces steric bulk and electron-donating effects via the oxygen atom, distinguishing it from chloro or methyl substituents in related compounds. This structural uniqueness may influence its chemical reactivity, solubility, and biological interactions .

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

3-cyclopropyloxy-N,5-dimethylaniline

InChI

InChI=1S/C11H15NO/c1-8-5-9(12-2)7-11(6-8)13-10-3-4-10/h5-7,10,12H,3-4H2,1-2H3

InChI Key

MPCKWRBZDZOOFC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OC2CC2)NC

Origin of Product

United States

Preparation Methods

The synthesis of 3-Cyclopropoxy-N,5-dimethylaniline can be achieved through several methods. One common approach involves the alkylation of aniline derivatives. For instance, the compound can be synthesized by reacting 3,5-dimethylaniline with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial production methods often involve the use of catalytic processes to enhance yield and efficiency. For example, the direct synthesis of N,N-dimethylaniline from nitrobenzene and methanol using a pretreated Raney-Ni® catalyst has been reported . This method involves the sequential coupling of hydrogen production from methanol, hydrogenation of nitrobenzene to produce aniline, and N-methylation of aniline.

Chemical Reactions Analysis

3-Cyclopropoxy-N,5-dimethylaniline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common reagents used in these reactions include nitric acid for nitration, sulfuric acid for sulfonation, and halogens like chlorine or bromine for halogenation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Cyclopropoxy-N,5-dimethylaniline has several scientific research applications across various fields:

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-N,5-dimethylaniline involves its interaction with molecular targets and pathways within biological systems. The compound can generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage. This oxidative stress can result in apoptosis or oncogenesis, particularly in neural cells . The compound’s effects on the nervous system, especially during development, are of particular interest in toxicological studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The table below highlights key structural variations among 3-Cyclopropoxy-N,5-dimethylaniline and its analogs:

Compound Substituents (Position) Molecular Weight (g/mol) Key Functional Groups
This compound Cyclopropoxy (3), N-Me, 5-Me ~191.26 Cyclopropoxy, dimethylamine
2,5-Dimethylaniline Methyl (2,5) 121.18 Dimethylamine
3,5-Dimethylaniline Methyl (3,5) 121.18 Dimethylamine
2-Chloro-4,5-dimethylaniline Chloro (2), Methyl (4,5) 169.64 Chloro, dimethylamine

Key Observations :

  • The cyclopropoxy group in this compound introduces greater steric hindrance and electronic modulation compared to methyl or chloro groups in analogs.
  • Chloro substituents (e.g., in 2-chloro-4,5-dimethylaniline) are electron-withdrawing, whereas cyclopropoxy groups may donate electrons via resonance, altering the aniline ring's reactivity .

Comparison :

  • Cyclopropoxy introduction may require specialized reagents (e.g., cyclopropanol derivatives) compared to straightforward methylation or chlorination.
Corrosion Inhibition
  • Poly(2,5-dimethylaniline) : Demonstrates corrosion inhibitive properties on low-carbon steel due to its conductive polymer structure .
  • This compound : The cyclopropoxy group could enhance solubility or adhesion in coatings, though empirical data is needed to confirm this hypothesis .

Market and Industrial Relevance

  • 2-Chloro-4,5-dimethylaniline : Used in agrochemicals and pharmaceuticals, with market growth driven by demand in Asia-Pacific regions .
  • This compound: Potential applications in specialty chemicals or drug intermediates, though its niche substituents may limit large-scale adoption compared to simpler analogs .

Critical Research Findings and Gaps

  • Toxicity Profile: While dimethylaniline analogs show carcinogenicity via DNA adducts, the impact of cyclopropoxy substituents on toxicity requires further investigation .

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